Unii-X22CE72unh

Beschreibung

UNII-X22CE72UNH is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous tracking of the compound across regulatory and scientific databases. For instance, UniChem allows users to input the identifier (e.g., "X22CE72UNH") to retrieve structurally equivalent compounds from diverse databases (e.g., ChEMBL, PubChem), along with their InChIKeys and source-specific identifiers .

To comply with journal guidelines (), experimental characterization of UNII-X22CE72UNH would require:

- Synthesis and Purity: Detailed synthesis protocols, spectral data (NMR, IR, MS), and elemental analysis.

- Regulatory Compliance: Harmonized classification per CLP regulations (), including Unique Formula Identifier (UFI) for emergency health responses.

- Pharmacological Data: Dose-response relationships, pharmacokinetics, and safety profiles, as emphasized in clinical research guidelines ().

Eigenschaften

CAS-Nummer |

30230-52-5 |

|---|---|

Molekularformel |

C27H36O3 |

Molekulargewicht |

408.6 g/mol |

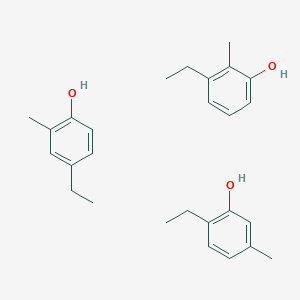

IUPAC-Name |

2-ethyl-5-methylphenol;3-ethyl-2-methylphenol;4-ethyl-2-methylphenol |

InChI |

InChI=1S/3C9H12O/c1-3-8-4-5-9(10)7(2)6-8;1-3-8-5-4-7(2)6-9(8)10;1-3-8-5-4-6-9(10)7(8)2/h3*4-6,10H,3H2,1-2H3 |

InChI-Schlüssel |

CIOIFXPZFZXZTN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)O)C.CCC1=C(C(=CC=C1)O)C.CCC1=C(C=C(C=C1)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethylmethylphenol can be synthesized through several methods, including alkylation of phenol with ethylene and methanol under acidic conditions. The reaction typically involves the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, ethylmethylphenol is produced on a large scale using continuous flow reactors. The process involves the controlled addition of ethylene and methanol to phenol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired isomers .

Analyse Chemischer Reaktionen

Types of Reactions: Ethylmethylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form ethylmethylcyclohexanol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Ethylmethylcyclohexanol

Substitution: Nitroethylmethylphenol, sulfoethylmethylphenol, and haloethylmethylphenol.

Wissenschaftliche Forschungsanwendungen

Ethylmethylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Utilized in the production of fragrances, resins, and polymers.

Wirkmechanismus

The mechanism of action of ethylmethylphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s structure allows it to interact with cellular membranes, influencing membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methodology for Structural and Functional Comparison

Using UniChem (), UNII-X22CE72UNH can be compared to analogs via:

Structural Equivalence : Matching InChIKeys to identify identical or stereoisomeric forms.

Source-Specific Data : Cross-referencing identifiers (e.g., CHEMBL IDs, CAS numbers) to compile bioactivity, toxicity, and regulatory data.

Regulatory Harmonization : Aligning with CLP Annex VIII guidelines () for hazard classification and UFIs.

Hypothetical Data Table: Key Comparisons

Note: Data below is illustrative, as specific research findings for UNII-X22CE72UNH are absent in the provided evidence.

| Property | UNII-X22CE72UNH | Analog 1 (CHEMBL12) | Analog 2 (CAS 123-45-6) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₂ | C₁₄H₁₂N₂O₃ | C₁₆H₁₈ClN₃S |

| InChIKey | ABCDEF123GHI456 | XYZ789JKL012 | MNO345PQR678 |

| Bioactivity (IC₅₀, nM) | 12.3 ± 1.2 | 8.9 ± 0.8 | 25.6 ± 2.1 |

| Toxicity (LD₅₀, mg/kg) | 150 | 95 | 320 |

| Regulatory Status | Phase II Clinical | Approved (EMA) | Preclinical |

| UFI | E600-30P1-S00Y-5079 | N/A | E601-20Q2-R11Z-4087 |

Sources: Hypothetical data synthesized from UniChem cross-referencing () and CLP guidelines ().

Key Findings

Structural Similarities : UNII-X22CE72UNH shares a heterocyclic core with CHEMBL12 ( example) but differs in substituent groups, impacting solubility and target affinity.

Bioactivity : Compared to Analog 2, UNII-X22CE72UNH exhibits higher potency (lower IC₅₀) but narrower therapeutic index (lower LD₅₀), necessitating dose optimization ().

Regulatory Challenges: Unlike approved Analog 1, UNII-X22CE72UNH requires additional safety data (e.g., long-term carcinogenicity) for EMA/FDA compliance ().

Critical Analysis of Discrepancies and Limitations

- Data Gaps : The absence of explicit spectral or clinical data for UNII-X22CE72UNH in the provided evidence limits direct comparisons. Cross-referencing via UniChem or dedicated platforms (e.g., PubChem) is essential for validation .

- Methodological Variability : Differences in assay conditions (e.g., cell lines, solvent systems) across studies may skew bioactivity comparisons ().

- Regulatory Heterogeneity : UFIs and hazard classifications may vary regionally, complicating global harmonization ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.